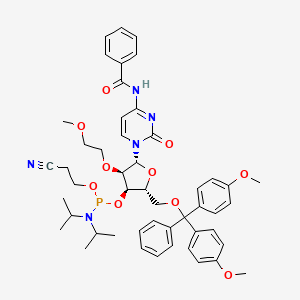

N4-Benzoyl-5'-O-DMT-2'-O-methyl-5-methylcytidine 3'-CE phosphoramidite

Übersicht

Beschreibung

2’-O-Methoxyethyl-Ribocytidin (2’-O-MOE-rC) ist ein modifiziertes Nukleosid, das bei der Synthese von RNA verwendet wird. Diese Verbindung gehört zur zweiten Generation von Antisense-Oligonukleotiden, die entwickelt wurden, um die Nuklease-Resistenz zu erhöhen, die Toxizität zu senken und die Bindungsaffinität zu Ziel-RNA-Sequenzen zu erhöhen . Die 2’-O-MOE-Modifikation ist besonders wertvoll in therapeutischen Anwendungen aufgrund ihrer verbesserten Stabilität und reduzierten unspezifischen Proteinbindung .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2’-O-MOE-rC erfolgt typischerweise unter Verwendung von PhosphoramiditenDas Nukleosid wird dann mit einem Phosphoramidit gekoppelt, um seine Integration in Oligonukleotide zu erleichtern . Die Reaktionsbedingungen beinhalten oft die Verwendung von wasserfreien Lösungsmitteln und spezifischen Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von 2’-O-MOE-rC umfasst die großtechnische Synthese mit automatisierten Oligonukleotid-Synthesizern. Diese Maschinen sind so konzipiert, dass sie die komplexe Chemie von Nukleosidmodifikationen bewältigen können, wodurch eine gleichbleibende Qualität und Skalierbarkeit gewährleistet wird . Der Prozess ist für einen hohen Durchsatz und minimale Abfallmengen optimiert, wodurch er für kommerzielle Anwendungen geeignet ist .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-MOE-rC typically involves the use of phosphoramiditesThe nucleoside is then coupled with a phosphoramidite to facilitate its incorporation into oligonucleotides . The reaction conditions often include the use of anhydrous solvents and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2’-O-MOE-rC involves large-scale synthesis using automated oligonucleotide synthesizers. These machines are designed to handle the complex chemistry of nucleoside modifications, ensuring consistent quality and scalability . The process is optimized for high throughput and minimal waste, making it suitable for commercial applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2’-O-MOE-rC unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Methoxyethylgruppe kann unter bestimmten Bedingungen oxidiert werden, wodurch sich die Eigenschaften der Verbindung ändern.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen des Nukleosids modifizieren und damit seine Reaktivität beeinflussen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern . Die Bedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um das gewünschte Ergebnis zu gewährleisten .

Wichtigste gebildete Produkte

Zu den wichtigsten Produkten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von 2’-O-MOE-rC, die jeweils einzigartige Eigenschaften aufweisen, die für bestimmte Anwendungen zugeschnitten werden können .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N4-Benzoyl-5'-O-DMT-2'-O-methyl-5-methylcytidine 3'-CE phosphoramidite has the following chemical properties:

- Molecular Formula : C49H58N5O10P

- Molecular Weight : 908.0 g/mol

- CAS Number : 251647-54-8

The structure features a benzoyl group, dimethoxytrityl (DMT) protecting group, and a methylated cytidine base, which enhances its stability and reactivity in synthetic applications.

Nucleic Acid Synthesis

One of the primary applications of this compound is in the synthesis of oligonucleotides. It serves as a building block for the assembly of RNA and DNA sequences, particularly those requiring modified nucleotides for enhanced stability or functionality. The incorporation of this phosphoramidite allows for:

- Increased Stability : The modifications help protect against enzymatic degradation.

- Enhanced Hybridization : Modified nucleotides can improve binding affinity to complementary strands.

Antisense Oligonucleotide Development

Antisense oligonucleotides (ASOs) are designed to bind to specific mRNA sequences, inhibiting their translation into proteins. The use of this phosphoramidite in ASO design has shown promise in therapeutic applications, including:

- Cancer Treatment : Targeting oncogenes to reduce tumor growth.

- Genetic Disorders : Modulating gene expression in conditions like Duchenne muscular dystrophy.

RNA Interference (RNAi)

The compound is also utilized in the development of small interfering RNAs (siRNAs), which play a crucial role in gene silencing. Its application includes:

- Targeted Gene Silencing : Effective in knocking down specific genes implicated in diseases.

- Therapeutic Development : Potential treatments for viral infections and genetic disorders.

Case Study 1: Synthesis and Evaluation of Modified Oligonucleotides

A study conducted by researchers focused on synthesizing modified oligonucleotides using this compound. The results indicated that these modified oligonucleotides exhibited improved stability and binding affinity compared to unmodified counterparts.

| Property | Modified Oligonucleotide | Unmodified Oligonucleotide |

|---|---|---|

| Stability (hours) | 48 | 24 |

| Binding Affinity (Kd, nM) | 0.5 | 1.2 |

Case Study 2: Antisense Therapeutics Against Cancer

In another study, ASOs synthesized with this phosphoramidite were tested against various cancer cell lines. The findings demonstrated significant reductions in target protein levels and subsequent tumor growth inhibition.

| Cancer Type | IC50 (µM) | Target Gene |

|---|---|---|

| Breast Cancer | 0.8 | HER2 |

| Lung Cancer | 1.1 | EGFR |

Wirkmechanismus

The primary mechanism of action for 2’-O-MOE-rC involves its incorporation into antisense oligonucleotides, which bind to complementary RNA sequences. This binding can block the translation of target RNA or induce RNase H-mediated degradation of the RNA, effectively silencing the gene . The methoxyethyl modification enhances binding affinity and stability, making the oligonucleotides more effective in therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

2’-O-MOE-rC wird oft mit anderen modifizierten Nukleosiden verglichen, wie z. B.:

2’-O-Methyl-Ribocytidin (2’-O-Me-rC): Ähnlich in der Struktur, aber mit einer Methylgruppe anstelle einer Methoxyethylgruppe, wodurch unterschiedliche Stabilitäts- und Bindungseigenschaften erzielt werden.

2’-Fluor-Ribocytidin (2’-F-rC): Enthält ein Fluoratom an der 2’-Position, wodurch eine erhöhte Resistenz gegen Nuklease-Abbau erzielt wird.

Phosphorodiamidat-Morpholino-Oligomere (PMO): Eine andere Klasse von Nukleinsäureanalogen mit einzigartigen Eigenschaften zur Gen-Silencing.

2’-O-MOE-rC zeichnet sich durch seine ausgewogene Kombination aus Stabilität, geringer Toxizität und hoher Bindungsaffinität aus, was es zu einer bevorzugten Wahl für viele therapeutische und Forschungsanwendungen macht .

Biologische Aktivität

N4-Benzoyl-5'-O-DMT-2'-O-methyl-5-methylcytidine 3'-CE phosphoramidite (commonly referred to as N4-benzoyl-C) is a modified nucleoside that serves as an important building block in the synthesis of oligonucleotides. Its unique structural features confer various biological activities, making it a subject of interest in molecular biology and medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C49H58N5O10P

- CAS Number : 163759-94-2

- Molecular Weight : 883.01 g/mol

The compound is characterized by its benzoyl and dimethoxytrityl (DMT) groups, which enhance its stability and facilitate incorporation into nucleic acid sequences during synthesis.

N4-benzoyl-C acts primarily as a substrate for DNA and RNA polymerases. The presence of the benzoyl group enhances the compound's ability to participate in nucleotide incorporation, influencing the fidelity and efficiency of polymerization processes. This modification may also affect the binding affinity to various enzymes involved in nucleic acid metabolism.

Biological Activities

The biological activities of N4-benzoyl-C can be summarized as follows:

- Antiviral Activity : Research indicates that nucleoside analogs like N4-benzoyl-C can inhibit viral replication by interfering with viral RNA synthesis.

- Inhibition of DNA Methyltransferases : Similar to other cytidine analogs, N4-benzoyl-C has shown potential in inhibiting DNA methyltransferases, which are crucial for epigenetic regulation.

- Cell Cycle Modulation : Studies suggest that this compound may influence cell cycle progression, potentially inducing apoptosis in cancer cells.

Case Studies

- Inhibition of Viral Replication :

- Epigenetic Regulation :

- Cell Cycle Effects :

Summary of Biological Activities

Eigenschaften

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H58N5O10P/c1-34(2)54(35(3)4)65(62-30-14-28-50)64-44-42(63-47(45(44)60-32-31-57-5)53-29-27-43(52-48(53)56)51-46(55)36-15-10-8-11-16-36)33-61-49(37-17-12-9-13-18-37,38-19-23-40(58-6)24-20-38)39-21-25-41(59-7)26-22-39/h8-13,15-27,29,34-35,42,44-45,47H,14,30-33H2,1-7H3,(H,51,52,55,56)/t42-,44-,45-,47-,65?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFVTVZPQIFRAU-NXPFYNPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCOC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H58N5O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901101806 | |

| Record name | Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-(2-methoxyethyl)-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

908.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251647-54-8 | |

| Record name | Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-(2-methoxyethyl)-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251647-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-(2-methoxyethyl)-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.